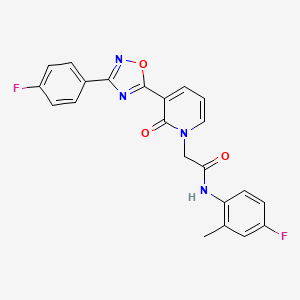

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex small molecule characterized by its 1,2,4-oxadiazole heterocycle, 2-oxopyridinone moiety, and fluorinated aromatic substituents. The 1,2,4-oxadiazole ring is a pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyridinone scaffold contributes to hydrogen-bonding interactions with biological targets . The compound’s fluorine atoms at the 4-fluorophenyl and 4-fluoro-2-methylphenyl positions likely improve lipophilicity and bioavailability, critical for membrane penetration .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-11-16(24)8-9-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTJLSWLWGJCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

- Molecular Formula : C20H18F2N4O3

- Molecular Weight : 396.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the following mechanisms:

-

Enzyme Inhibition : The 1,2,4-oxadiazole scaffold has been shown to inhibit various enzymes involved in cancer progression, including:

- Telomerase

- Topoisomerase II

- Histone Deacetylases (HDAC)

- Antioxidant Activity : Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant radical scavenging properties. For example, in vitro assays demonstrated a range of antioxidant activity from 32.0% to 87.3% compared to ascorbic acid at a concentration of 25 µM .

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide bond to yield 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid and 4-fluoro-2-methylaniline.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Produces the corresponding carboxylate salt.

The oxadiazole ring is stable under mild conditions but hydrolyzes under strong acidic or oxidative environments:

| Reaction Conditions | Products | Yield/Stability |

|---|---|---|

| Conc. H₂SO₄, 100°C, 6 h | Cleavage to 4-fluorobenzamide derivatives | Low yield (~30%) |

| H₂O₂/AcOH, 70°C, 12 h | Oxidative opening to nitrile oxides | Not reported |

Electrophilic Substitution

The 4-fluorophenyl group on the oxadiazole ring participates in electrophilic aromatic substitution (EAS):

-

Nitration (HNO₃/H₂SO₄, 0–5°C): Introduces nitro groups at the meta position relative to fluorine .

-

Halogenation (Cl₂/FeCl₃): Chlorination occurs at the para position of the fluorophenyl ring .

The pyridinone ring exhibits limited EAS due to electron-withdrawing effects from the oxadiazole and acetamide groups.

Nucleophilic Alkylation

The pyridinone oxygen undergoes alkylation under basic conditions:

-

Reaction with methyl iodide (K₂CO₃/DMF, 80°C) forms the O-methyl ether derivative.

-

Benzylation (benzyl bromide, NaH/THF) produces the corresponding benzylated pyridinone.

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| CH₃I | O-Methylpyridinone | 4 h | 65% |

| BnBr | O-Benzylpyridinone | 6 h | 58% |

Reduction Reactions

The oxadiazole ring is resistant to catalytic hydrogenation but reacts with LiAlH₄:

-

Reduction with LiAlH₄/THF (reflux, 8 h) cleaves the oxadiazole to form a diamide intermediate .

-

Subsequent treatment with HCl yields 3-(4-fluorophenyl)-1,2-diaminopropane derivatives .

Stability in Biological Media

In vitro studies of related oxadiazole-acetamide analogs show:

-

pH-dependent degradation : Rapid hydrolysis at pH < 3 or pH > 10 .

-

Enzymatic stability : Resistant to liver microsomal enzymes but susceptible to esterase-mediated cleavage of the acetamide group .

Functional Group Compatibility

-

Oxadiazole : Stable to Grignard reagents but reacts with organolithium compounds.

-

Acetamide : Compatible with Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

This compound’s reactivity is governed by its electron-deficient oxadiazole core and electron-rich acetamide substituent. Experimental data for exact derivatives remain limited, but trends from structurally related systems provide a robust framework for predicting behavior. Further studies are needed to optimize reaction conditions and explore novel transformations.

Comparison with Similar Compounds

To contextualize the properties of N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, a comparative analysis with structurally analogous compounds is presented below.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Key Observations:

- Heterocyclic Core Influence: The target compound’s 1,2,4-oxadiazole and pyridinone groups differ from the pyrimidoindole (in ) and pyrazolo[3,4-d]pyrimidine (in ) cores of analogs. These structural variations impact electronic properties and binding modes .

- Fluorine Substitution: Fluorine atoms in the target compound and N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)...}acetamide enhance metabolic stability compared to non-fluorinated analogs like the FP1-12 series .

Bioactivity and Functional Comparisons

Antiproliferative Activity : While the target compound lacks direct data, analogs like N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)...}acetamide show predicted antiproliferative activity via computational modeling . The 1,2,4-oxadiazole moiety in the target compound may similarly interact with cellular targets like tubulin or kinases.

Anti-Exudative Effects: The FP1-12 series (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .

Synthetic Accessibility : The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods described for hydroxyacetamide derivatives (e.g., Suzuki-Miyaura cross-coupling for boronate intermediates) . In contrast, Example 83 required palladium-catalyzed borylation, reflecting greater complexity .

NMR and Spectroscopic Comparisons

As seen in , NMR chemical shifts in structurally similar compounds (e.g., Rapa analogs) reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) alter chemical environments. For the target compound, the 4-fluorophenyl and 2-oxopyridinone groups would induce distinct shifts in regions analogous to "Region A" and "Region B" in , aiding structural elucidation.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?

The synthesis involves multi-step reactions, including palladium-catalyzed cyclization for oxadiazole ring formation and acetamide coupling. Key steps include nitroarene reduction and formic acid derivatives as CO surrogates to optimize yields . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Spectroscopic characterization (e.g., H/C NMR, IR) should align with crystallographic data from structurally analogous fluorophenyl-oxadiazole derivatives .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : Assign peaks for fluorophenyl protons (δ ~7.2–7.8 ppm) and pyridinone/oxadiazole carbons (δ ~150–170 ppm).

- X-ray crystallography : Resolve bond lengths and angles, particularly for the oxadiazole ring (C–N: ~1.28–1.32 Å; N–O: ~1.36–1.40 Å) .

- IR spectroscopy : Confirm carbonyl stretches (C=O: ~1680–1720 cm) and C–F vibrations (~1220–1280 cm) .

Q. How can researchers assess preliminary biological activity?

Use in vitro assays targeting enzymes or receptors where fluorinated acetamides show affinity (e.g., kinase inhibition). For example:

- Fluorescence-based assays to measure binding constants (e.g., ) .

- Cell viability assays (e.g., MTT) to evaluate cytotoxicity in cancer cell lines, referencing protocols for pyrazolo-pyrimidinone analogs .

Advanced Research Questions

Q. How can conflicting spectroscopic data between batches be resolved?

Contradictions may arise from tautomerism in the pyridinone or oxadiazole moieties. Mitigation strategies:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Compare computational (DFT) predictions of H chemical shifts with experimental data .

- Use HPLC-MS/MS to identify degradation products or byproducts from incomplete cyclization .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-sensitive targets (e.g., kinases).

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

Q. How can synthetic yields of the oxadiazole ring be optimized?

- Catalyst screening : Test Pd(OAc)/Xantphos systems for nitroarene cyclization .

- Solvent optimization : Use DMF or toluene at 110–120°C to enhance reaction efficiency.

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2–4h while maintaining >90% yield .

Q. What role does the 4-fluorophenyl group play in modulating physicochemical properties?

- Lipophilicity : Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability (measure via shake-flask method).

- Metabolic stability : The C–F bond resists oxidative degradation (validate via liver microsome assays) .

Q. Which analytical methods track degradation under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.